N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide
Description
This compound is a synthetic indole derivative featuring a benzamide core substituted with a 2-methoxy group. The indole ring is functionalized at the 1-position with an ethyl chain linked to a sulfanyl group, which is further connected to a carbamoylmethyl moiety. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly in targeting proteins with hydrophobic pockets or sulfhydryl-dependent active sites .
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-3-35-21-14-12-20(13-15-21)30-27(32)19-36-26-18-31(24-10-6-4-8-22(24)26)17-16-29-28(33)23-9-5-7-11-25(23)34-2/h4-15,18H,3,16-17,19H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDZQSQVIJQNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the ethoxyphenyl carbamoyl group and the methoxybenzamide group. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various solvents such as dichloromethane and dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous indole derivatives:
Key Findings:
The 4-ethoxyphenyl substituent provides enhanced lipophilicity over methoxy analogs (e.g., ), which may improve membrane permeability .
Synthetic Challenges :
- The carbamoylmethyl-sulfanyl-indole motif requires multi-step synthesis, including carbamate coupling (as in ) and thiol-alkylation reactions. This contrasts with simpler sulfonamide derivatives () .
Pharmacokinetic Trade-offs :
Biological Activity
N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methoxybenzamide is a complex organic compound that falls under the category of benzimidazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in pharmaceutical research. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Ring : The indole structure can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Ethoxyphenyl Group : This is achieved by reacting an isocyanate derivative with an amine to form the carbamoyl group.
- Sulfanyl Linkage Formation : The sulfanyl group is introduced via a reaction with a thiol compound.
- Final Coupling : The final product is formed by coupling the intermediate with 2-methoxybenzoyl chloride.
Structural Formula
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H26N4O3S |
| CAS Number | 532970-27-7 |
Antiproliferative Activity
Research has indicated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells, indicating potent activity .
Antioxidative Properties
The antioxidative capacity of this compound is noteworthy, as it has been demonstrated to scavenge free radicals effectively. Studies have shown that certain derivatives improve antioxidative activity significantly compared to standard antioxidants like BHT (Butylated Hydroxytoluene) . This property may contribute to its potential in preventing oxidative stress-related diseases.
Antibacterial Activity
In addition to its anticancer properties, this compound has exhibited antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM .
Study on Antiproliferative Effects
A comprehensive study evaluated various benzimidazole derivatives for their antiproliferative effects against different cancer cell lines. Among these, compounds with hydroxy and methoxy substitutions showed enhanced activity, particularly against MCF-7 cells . The findings suggest that structural modifications play a crucial role in enhancing biological efficacy.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in related compounds:
| Compound | Antiproliferative Activity (IC50 μM) | Antioxidative Activity | Antibacterial Activity (MIC μM) |
|---|---|---|---|
| Compound A | 3.1 (MCF-7) | High | 8 |
| Compound B | 5.3 (HCT 116) | Moderate | Not tested |
| Compound C | 4.8 (MCF-7) | High | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
